molecular formula C15H15Cl2N3O3S B2462463 5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034394-97-1

5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2462463
CAS No.: 2034394-97-1
M. Wt: 388.26
InChI Key: IGDNXLODMDOELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds like “5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of pyrimidines, including compounds structurally similar to 5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, have been extensively studied. For instance, research on the reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines demonstrated novel synthesis routes for disulfides and cyanoformamidines, highlighting the potential for creating novel compounds through the manipulation of pyrimidine structures (Hyunil Lee & K. Kim, 1993). Similarly, studies on the formation and reactivity of pyrimidinyl sulphones and sulphoxides from thioethers by oxidative methods have provided insights into nucleophilic displacement reactions, indicating the versatility of pyrimidine derivatives in chemical synthesis (D. J. Brown & P. W. Ford, 1967).

Antiviral and Antimicrobial Activity

Pyrimidine derivatives have shown promising antiviral and antimicrobial activities. A study on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase revealed their potential as antitumor and antibacterial agents, with specific derivatives demonstrating significant potency against various pathogens and cancer cell lines (A. Gangjee et al., 1996). Additionally, compounds based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole have exhibited notable antimicrobial activity, highlighting the therapeutic potential of pyrimidine-based structures in combating infectious diseases (T. El‐Emary et al., 2002).

Novel Heterocyclic Compounds Synthesis

The development of novel heterocyclic compounds containing a sulfonamido moiety has been a subject of interest due to their potential applications in medicinal chemistry. Research in this area has led to the synthesis of new compounds showing high antibacterial activity, further underscoring the importance of pyrimidine derivatives in the development of new therapeutic agents (M. E. Azab et al., 2013).

Mechanism of Action

Properties

IUPAC Name

5-chloro-2-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3S/c1-10-13(17)3-2-4-14(10)24(21,22)20-6-5-12(9-20)23-15-18-7-11(16)8-19-15/h2-4,7-8,12H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDNXLODMDOELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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